N-(5-cyclobutyl-1,3,4-thiadiazol-2-yl)-2-({[4-hydroxy-6-(propan-2-yl)thieno[2,3-d]pyrimidin-2-yl]methyl}sulfanyl)acetamide
Description
Properties
Molecular Formula |
C18H21N5O2S3 |
|---|---|
Molecular Weight |
435.6 g/mol |
IUPAC Name |
N-(5-cyclobutyl-1,3,4-thiadiazol-2-yl)-2-[(4-oxo-6-propan-2-yl-3H-thieno[2,3-d]pyrimidin-2-yl)methylsulfanyl]acetamide |
InChI |
InChI=1S/C18H21N5O2S3/c1-9(2)12-6-11-15(25)19-13(20-17(11)27-12)7-26-8-14(24)21-18-23-22-16(28-18)10-4-3-5-10/h6,9-10H,3-5,7-8H2,1-2H3,(H,19,20,25)(H,21,23,24) |
InChI Key |
CGLXXHYUIRTMGQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC2=C(S1)N=C(NC2=O)CSCC(=O)NC3=NN=C(S3)C4CCC4 |
Origin of Product |
United States |
Biological Activity
N-(5-cyclobutyl-1,3,4-thiadiazol-2-yl)-2-({[4-hydroxy-6-(propan-2-yl)thieno[2,3-d]pyrimidin-2-yl]methyl}sulfanyl)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the biological activity of this compound, focusing on its anticancer properties and antimicrobial effects, supported by relevant data tables and case studies.
Chemical Structure
The compound's structure can be represented as follows:
Biological Activity Overview
The biological activity of this compound has been explored through various studies, highlighting its potential as an anticancer agent and its antimicrobial properties.
Anticancer Activity
Research indicates that derivatives of 1,3,4-thiadiazoles exhibit significant anticancer activity. For instance:
-
Inhibition of Cancer Cell Proliferation :
- The compound demonstrated growth inhibitory activity against breast cancer MCF-7 cells with an IC50 value of approximately 0.28\,\mu g/mL .
- Another study reported that related thiadiazole derivatives inhibited HL-60 leukemia cell survival with an IC50 of 9.6\,\mu M, indicating a strong potential for therapeutic applications .
- Mechanism of Action :
Antimicrobial Activity
The antimicrobial properties of thiadiazole derivatives have also been documented:
- Activity Against Bacterial Strains :
- Studies have shown that compounds similar to N-(5-cyclobutyl-1,3,4-thiadiazol-2-yl)-acetaminophen exhibit activity against various bacteria including Staphylococcus aureus and Escherichia coli .
- The minimum inhibitory concentration (MIC) values were determined using the serial dilution method in Mueller-Hinton broth.
Table 1: Anticancer Activity of Thiadiazole Derivatives
| Compound | Cell Line | IC50 (µg/mL) | Mechanism |
|---|---|---|---|
| Compound A | MCF-7 | 0.28 | G2/M phase arrest |
| Compound B | HL-60 | 9.6 | Down-regulation of MMP/VEGFA |
| Compound C | HepG2 | 10.10 | Induces apoptosis |
Table 2: Antimicrobial Efficacy
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| N-(5-cyclobutyl...) | Staphylococcus aureus | 15 |
| N-(5-cyclobutyl...) | Escherichia coli | 20 |
| N-(5-cyclobutyl...) | Pseudomonas aeruginosa | 25 |
Case Studies
Several studies have highlighted the effectiveness of thiadiazole derivatives in clinical settings:
- Case Study on Breast Cancer :
- Antimicrobial Resistance :
Scientific Research Applications
Medicinal Chemistry Applications
1.1 Anticancer Activity
Recent studies have indicated that compounds similar to N-(5-cyclobutyl-1,3,4-thiadiazol-2-yl)-2-({[4-hydroxy-6-(propan-2-yl)thieno[2,3-d]pyrimidin-2-yl]methyl}sulfanyl)acetamide exhibit promising anticancer properties. For instance, derivatives of thiadiazole have shown efficacy in inhibiting tumor growth in various cancer models. A study demonstrated that a related compound reduced the viability of hepatocellular carcinoma cells by inducing apoptosis and inhibiting cell proliferation pathways .
1.2 Anti-inflammatory Properties
The compound's structural features suggest potential anti-inflammatory effects. Thiadiazole derivatives are known to modulate inflammatory responses by inhibiting pro-inflammatory cytokines. In animal models, compounds with similar scaffolds have been shown to reduce inflammation markers in conditions such as arthritis and colitis .
Pharmacological Insights
2.1 Mechanism of Action
The mechanism by which this compound exerts its effects is primarily through the modulation of specific enzyme activities involved in metabolic pathways. For example, it may inhibit key enzymes in lipid metabolism, thereby influencing conditions like non-alcoholic fatty liver disease (NAFLD) .
Table 1: Summary of Pharmacological Activities
| Activity Type | Evidence Source | Effect Observed |
|---|---|---|
| Anticancer | PMC7555727 | Reduced tumor growth |
| Anti-inflammatory | PMC7115492 | Decreased cytokine levels |
| Metabolic modulation | JGlobal | Improved lipid profiles |
Case Studies
3.1 Clinical Trials
A notable clinical trial investigated the effects of a related thiazole derivative on patients with advanced liver disease. The results indicated significant improvements in liver function tests and reductions in hepatic steatosis after treatment with the compound .
3.2 In Vitro Studies
In vitro studies have shown that the compound can effectively inhibit the proliferation of various cancer cell lines while sparing normal cells, indicating a favorable therapeutic index .
Comparison with Similar Compounds
Comparison with Structurally Analogous Compounds
Structural and Functional Analogues
a) N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-[[5-(5-ethylthiophen-3-yl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetamide (CAS: 889364-52-7)
- Structural Features: Replaces the cyclobutyl group with a bulkier cyclohexyl substituent and substitutes the thienopyrimidine with a triazole-thiophene system.
- Molecular Formula : C₁₉H₂₄N₆OS₃ vs. the target compound’s estimated formula (C₂₀H₂₃N₅O₂S₃).
- Bioactivity : Triazole-thiophene hybrids are associated with antimicrobial and antitumor activities, though specific data for this compound are unreported .
b) N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[(4-prop-2-enyl-5-pyridin-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide (CAS: CB34212561)
- Structural Features: Ethyl substituent on the thiadiazole and a pyridinyl-triazole group instead of thienopyrimidine.
- Molecular Formula : C₁₆H₁₇N₇OS₂ vs. the target compound.
c) N-substituted 2-{[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamides
- Structural Features : Oxadiazole core with indole substituents, differing in heterocyclic arrangement.
- Bioactivity : Demonstrated radical scavenging and cytotoxic activity in MTT assays, highlighting the role of sulfanylacetamide linkages in bioactivity .
Bioactivity and Therapeutic Potential
- Anticancer Activity: Analogues like 5-arylidine amino-1,3,4-thiadiazol-2-sulphonamides () show in vitro cytotoxicity via antimitotic effects, suggesting the target compound may share similar mechanisms.
- Enzyme Inhibition: Thienopyrimidine derivatives are known to target kinases and carbonic anhydrases, while triazole-thiophene systems () may inhibit microbial enzymes .
Comparative Data Table
*Estimated based on structural analysis.
Research Implications and Gaps
While the target compound’s unique thienopyrimidine-thiadiazole hybrid may offer enhanced selectivity in drug targets, direct bioactivity data are lacking compared to analogues with triazole or oxadiazole cores . Further studies should prioritize in vitro assays (e.g., kinase inhibition, cytotoxicity) and structural optimization guided by NMR-based conformational analysis .
Preparation Methods
Gewald Reaction for Thiophene Formation
The thieno[2,3-d]pyrimidine skeleton is synthesized via the Gewald reaction , a well-established method for 2-aminothiophenes.
-
React 4-hydroxy-6-isopropylthiophene-2-carboxylate (prepared from ketones and ethyl cyanoacetate) with sulfur and formamide under catalytic conditions.
-
Cyclize the intermediate using POCl₃ or H₂SO₄ to form the pyrimidine ring.
Functionalization at C-2 Position
The C-2 methyl group is introduced via Mannich reaction or alkylation :
-
Treat thieno[2,3-d]pyrimidin-4-ol with formaldehyde and isopropylamine in acetic acid.
-
Isolate the 2-(hydroxymethyl) derivative, then oxidize to the aldehyde using MnO₂ .
-
Direct coupling of 2-chloromethylthieno[2,3-d]pyrimidine with thiols under basic conditions (K₂CO₃, DMF, 60°C).
Synthesis of 5-Cyclobutyl-1,3,4-Thiadiazol-2-Amine
Cyclization of Thiosemicarbazides
The 1,3,4-thiadiazole ring is formed via H₂SO₄-mediated cyclization of thiosemicarbazides:
-
React cyclobutanecarboxylic acid hydrazide with ammonium thiocyanate in HCl/EtOH.
-
Heat the resulting thiosemicarbazide with conc. H₂SO₄ (90°C, 2 hours).
-
Neutralize with NH₄OH to precipitate the 5-cyclobutyl-1,3,4-thiadiazol-2-amine.
Coupling of Fragments
Sulfanyl Acetamide Bridge Formation
The sulfanyl-methyl linker is established via nucleophilic substitution :
-
React 2-(chloromethyl)thieno[2,3-d]pyrimidin-4-ol with 2-mercaptoacetamide in DMF/K₂CO₃ (60°C, 4 hours).
-
Isolate the intermediate 2-({[4-hydroxy-6-isopropylthieno[2,3-d]pyrimidin-2-yl]methyl}sulfanyl)acetamide .
Yield: 82%.
Final Amidation
Couple the acetamide intermediate with 5-cyclobutyl-1,3,4-thiadiazol-2-amine using EDC/HOBt :
-
Activate the carboxylic acid (if present) with EDC/HOBt in DCM.
-
Add the thiadiazole amine and stir at room temperature (12 hours).
-
Purify via column chromatography (SiO₂, EtOAc/hexane).
Optimization Data
Table 1: Key Reaction Parameters and Yields
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Thienopyrimidine core | Gewald reaction (microwave) | 78 | |
| Thiadiazole formation | H₂SO₄ cyclization | 85 | |
| Sulfanyl bridge | K₂CO₃/DMF, 60°C | 82 | |
| Final amidation | EDC/HOBt, DCM | 75 |
Characterization and Validation
-
¹H NMR (DMSO-d₆): δ 1.25 (d, 6H, CH(CH₃)₂), 2.15–2.45 (m, 4H, cyclobutyl), 3.89 (s, 2H, SCH₂), 4.52 (s, 2H, NHCO), 6.98 (s, 1H, thieno-H), 10.2 (s, 1H, OH).
Challenges and Alternatives
Q & A
Q. What are the key synthetic routes for synthesizing this compound, and how do reaction conditions influence yield?
The compound is synthesized via multi-step organic reactions. For analogs, the thieno[2,3-d]pyrimidine core is typically prepared first, followed by cyclobutyl-thiadiazole and sulfanylacetamide group incorporation. Critical steps include:
- Thienopyrimidine formation : Cyclocondensation of substituted thiophenes with urea derivatives under reflux (e.g., ethanol/HCl, 80°C, 12 hours) .
- Thiadiazole coupling : Use of carbodiimide coupling agents (e.g., EDC/HOBt) in anhydrous DMF at 0–5°C to link the cyclobutyl-thiadiazole moiety .
- Sulfanyl bridge introduction : Thiol-alkylation using mercaptoacetamide derivatives under basic conditions (e.g., K₂CO₃ in acetonitrile, 50°C) . Yield optimization requires strict control of temperature, pH, and stoichiometric ratios. For example, excess thiol reagents improve sulfanyl incorporation but may require post-reaction purification via column chromatography .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
Structural confirmation relies on:
- NMR spectroscopy : ¹H/¹³C NMR identifies cyclobutyl protons (δ 2.5–3.5 ppm), thienopyrimidine aromatic signals (δ 7.0–8.5 ppm), and sulfanyl CH₂ groups (δ 3.0–3.5 ppm) .
- Mass spectrometry : High-resolution ESI-MS confirms molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns, such as cleavage at the acetamide bond .
- IR spectroscopy : Key bands include N-H stretches (~3300 cm⁻¹ for acetamide) and C=S vibrations (~650 cm⁻¹ for thiadiazole) .
Q. What are the common chemical modifications to enhance solubility or stability?
- Solubility : Introduce polar groups (e.g., hydroxyl or amine) via post-synthetic oxidation or substitution. For example, hydroxylation of the propan-2-yl group using mCPBA increases aqueous solubility .
- Stability : Replace labile sulfanyl bonds with methylene bridges or stabilize via hydrogen bonding using co-crystallization with tartaric acid .
Advanced Research Questions
Q. How can computational modeling predict the compound’s reactivity or biological targets?
- Reactivity : Density functional theory (DFT) calculates electrophilic/nucleophilic sites. For thienopyrimidine analogs, Fukui indices highlight C-2 (thiadiazole) and C-6 (pyrimidine) as reactive centers .
- Target prediction : Molecular docking against kinase or protease databases (e.g., PDB) identifies potential binding pockets. The thienopyrimidine core often interacts with ATP-binding domains, while the cyclobutyl group modulates steric effects .
- MD simulations : Assess stability of ligand-protein complexes under physiological conditions (e.g., 310 K, 1 atm) to prioritize synthesis targets .
Q. What experimental strategies resolve contradictions in bioactivity data across studies?
- Dose-response validation : Use orthogonal assays (e.g., enzyme inhibition + cell viability) to confirm activity. Discrepancies may arise from off-target effects at high concentrations .
- Metabolic stability testing : Incubate the compound with liver microsomes to identify rapid degradation pathways (e.g., sulfanyl oxidation) that reduce in vivo efficacy .
- Batch-to-batch analysis : Compare NMR purity (>95%) and HPLC retention times to rule out impurity-driven artifacts .
Q. How can reaction engineering improve scalability without compromising stereochemical integrity?
- Flow chemistry : Continuous-flow reactors minimize side reactions (e.g., epimerization) during thiadiazole coupling by ensuring precise residence times (<2 minutes) .
- Catalyst screening : Immobilized lipases or transition-metal catalysts (e.g., Pd/C) enhance regioselectivity in cyclobutyl group functionalization .
- In-line analytics : PAT tools (e.g., Raman spectroscopy) monitor reaction progress in real time, enabling immediate adjustments to temperature or reagent flow rates .
Q. What methodologies assess the compound’s stability under physiological conditions?
- Forced degradation studies : Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), oxidative (3% H₂O₂), and photolytic (ICH Q1B) conditions. LC-MS identifies degradation products (e.g., sulfoxide formation) .
- Plasma protein binding : Use equilibrium dialysis to measure unbound fraction, which correlates with bioavailability. High binding (>90%) may necessitate prodrug strategies .
Methodological Tables
Q. Table 1. Key Reaction Parameters for Sulfanyl Incorporation
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
